molecular formula C10H14N4O B8311154 4,6-Diamino-2-butoxy-nicotinonitrile

4,6-Diamino-2-butoxy-nicotinonitrile

Cat. No.: B8311154
M. Wt: 206.24 g/mol
InChI Key: KGSIUERKXPFSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diamino-2-butoxy-nicotinonitrile is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

4,6-diamino-2-butoxypyridine-3-carbonitrile

InChI

InChI=1S/C10H14N4O/c1-2-3-4-15-10-7(6-11)8(12)5-9(13)14-10/h5H,2-4H2,1H3,(H4,12,13,14)

InChI Key

KGSIUERKXPFSNI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=CC(=N1)N)N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A heavy walled, sealable tube suitable for microwave heating was charged with 3 mL of n-butanol and 40 mg (1.7 mmol) of sodium. The mixture was stirred until all of the sodium had reacted, then 212 mg (1.00 mmol) of 2-bromo-4,6-diaminonicotinonitrile was added. The tube was sealed, and the mixture was heated with a microwave apparatus at 150° C. for 10 minutes then cooled and poured into 10 mL of toluene. The solvents were removed under reduced pressure, then the residue was partitioned between 2 mL of saturated NaHCO3(aq.) solution and 10 mL of toluene. This was concentrated again under reduced pressure, and the residue was taken up in 5 mL of water, then extracted with ethyl acetate (1×10 mL, then 2×5 mL). The combined ethyl acetate layers were back extracted with brine (1×5 mL), dried over MgSO4, filtered, and concentrated to a yellow solid. This was purified via silica gel chromatography, eluting with 50% ethyl acetate/hexanes to provide a white solid. 1H NMR (300 MHz, d6-DMSO) δ 6.19 (s, 2H), 6.14 (s, 2H), 5.31 (s, 1H), 4.18 (t, 2H, J=6.6 Hz), 2.50 (m, 1H), 1.62 (m, 2H), 1.38 (m, 2H), 0.92 (m, 3H, J=7.1 Hz); MS (ESI) m/e=151 (M−Bu+H)+, 207 (M+H)+, 205 (M−H)−.
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